molecular formula C19H23N3O4S2 B2388558 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 888413-30-7

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No. B2388558
CAS RN: 888413-30-7
M. Wt: 421.53
InChI Key: GBSTYHKZLKGONT-UHFFFAOYSA-N
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Description

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC). This drug is highly selective for the mutated form of EGFR, which is commonly found in NSCLC patients.

Scientific Research Applications

Targeted Synthesis and Biologically Active Derivatives

Research on azomethine derivatives, including structures similar to the specified compound, has focused on their potential as precursors to biologically active compounds. These derivatives have been investigated for their cytostatic, antitubercular, and anti-inflammatory activities. A study emphasized the importance of optimizing synthesis methods and analyzing these compounds to identify promising derivatives with specified pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Reaction Mechanisms and Synthesis Techniques

Another area of research involves understanding the reaction mechanisms and developing synthesis techniques for complex compounds. For example, the reaction of indole carboxylic acid/amide with propargyl alcohols, leading to lactams and lactones, highlights the intricate chemistry involved in synthesizing compounds with potential scientific applications (Selvaraj, Debnath, & Swamy, 2019).

Antineoplastic Agent Development

Research into thieno[2,3-b]azepin-4-ones, driven by the antitumor activity of related compounds, explores their synthesis for potential antineoplastic applications. Although preliminary biological data did not indicate significant antineoplastic activity, these studies contribute to the ongoing search for effective cancer treatments (Koebel, Needham, & Blanton, 1975).

Dearomatising Cyclisation Studies

Research on thiophene-3-carboxamides and their dearomatising cyclisation to produce pyrrolinones and azepinones reveals the versatility of these compounds in generating diverse molecular structures with potential biological activities (Clayden, Turnbull, Helliwell, & Pinto, 2004).

properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-20-18(24)16-10-13-27-19(16)21-17(23)14-6-8-15(9-7-14)28(25,26)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSTYHKZLKGONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

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